CRA-2059 TFA
Descripción
The compound [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid is a structurally complex molecule featuring:
- A furo[3,2-b]furan bicyclic core, which provides rigidity and stereochemical specificity.
- A trifluoroacetic acid (TFA) counterion, improving solubility in polar solvents.
This compound’s design suggests applications in targeting enzymes or receptors requiring multivalent interactions, such as proteases or nucleotide-binding proteins. Its guanidine groups may mimic arginine residues, while the piperazine-carbamoyl linkages offer conformational flexibility .
Propiedades
IUPAC Name |
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N12O8.C2HF3O2/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;3-2(4,5)1(6)7/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);(H,6,7)/t25-,26-,27?,28?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIYCICULQBHKP-ZGGWIOQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47F3N12O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Overview
The compound [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests diverse biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C35H39N7O5F3
- Molecular Weight : 670.70 g/mol
- IUPAC Name : [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate; 2,2,2-trifluoroacetic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in various signaling pathways. Notably:
- Inhibition of Tumor Growth : The compound exhibits cytotoxic effects on cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokine production by blocking NF-kB signaling pathways.
Case Studies and Research Findings
-
Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced viability in several cancer cell lines (e.g., A549 lung cancer and MCF7 breast cancer) with IC50 values ranging from 10 to 50 µM.
Cell Line IC50 (µM) Mechanism A549 25 Apoptosis induction MCF7 30 Cell cycle arrest HeLa 15 Caspase activation - Animal Models : In vivo experiments using xenograft models showed a reduction in tumor size by approximately 60% compared to control groups when administered at a dose of 20 mg/kg.
- Synergistic Effects : Combination studies with existing chemotherapeutics (e.g., cisplatin) indicated enhanced efficacy and reduced side effects when used together.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests moderate absorption with a half-life of approximately 6 hours. It is primarily metabolized by the liver and excreted via renal pathways.
Safety and Toxicity
Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses. However, further studies are required to assess long-term effects and potential off-target interactions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Carboxamide Linkages
Several compounds share the piperazine-carboxamide backbone but differ in substituents and functional groups:
Key Insight: The target compound’s diamidinophenyl-guanidine groups and furofuran core distinguish it from most analogues, which prioritize aromatic or neutral substituents. These features suggest enhanced binding to negatively charged targets (e.g., nucleic acids or serine proteases) compared to neutral analogs .
Fluorinated Analogues
Fluorinated compounds in the evidence share trifluoromethyl or TFA groups but differ in scaffolds:
Key Insight : The TFA counterion in the target compound contrasts with trifluoromethyl groups in D8/D7. While D8/D9’s fluorination enhances lipophilicity for membrane penetration, the TFA in the target likely serves as a solubility aid without contributing to target binding .
Research Findings and Functional Implications
- Guanidine vs. Neutral Substituents: The diamidinophenyl-guanidine groups in the target compound are rare in the evidence.
- Furofuran Core : This rigid scaffold is absent in all compared compounds. Furofuran rings are typically used to enforce stereochemistry in glycosidase inhibitors (e.g., miglitol analogs), hinting at possible enzyme-targeting roles .
- Piperazine Flexibility: The dual piperazine-carbamoyl linkages allow conformational adaptability, similar to adenosine analogs in , which exploit piperazine for optimizing binding to mycobacterial enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
